2-Cyano-5-(5-cyano-2-fluorophenyl)phenol
Description
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol is a substituted biphenyl derivative featuring dual cyano groups and a fluorine atom. Its molecular formula is C₁₄H₇F₂N₂O, with a molar mass of 273.23 g/mol. The compound’s structure includes a phenolic hydroxyl group at the ortho position relative to one cyano group and a para-substituted fluorinated phenyl ring bearing a second cyano moiety. Its structural analogs, however, demonstrate cytotoxic activity against cancer cell lines, hinting at possible bioactivity .
Properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-13-4-1-9(7-16)5-12(13)10-2-3-11(8-17)14(18)6-10/h1-6,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWYNMJMKEYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C#N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684750 | |
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-43-9 | |
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol with key analogs, focusing on substituent variations, physicochemical properties, and biological activities where available:
Key Observations:
Substituent Effects on Bioactivity: The presence of dual cyano groups in the target compound may enhance electron-withdrawing effects compared to analogs like 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (), where a chlorine atom replaces one cyano group. Sulfonamide derivatives with cyano/acetamide groups () show moderate anticancer activity (IC₅₀ ~45–85 µM), suggesting that cyano groups contribute to cytotoxicity .
Fluorine Positioning: The mono-fluorine substitution in the target compound contrasts with 2-Cyano-5-(2,3-difluorophenyl)phenol (), which has two adjacent fluorine atoms. Difluorination may increase lipophilicity but reduce steric accessibility for target interactions .
Structural Analogues in Drug Discovery: Sulfonamide-based cyano compounds () exhibit activity against HT-29 and MDA-MB-231 cancer cells, though less potent than 5-fluorouracil. This implies that further optimization of the target compound’s substituents (e.g., adding sulfonamide moieties) could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
